molecular formula C23H22O6 B191769 Macluraxanthone CAS No. 5848-14-6

Macluraxanthone

Cat. No.: B191769
CAS No.: 5848-14-6
M. Wt: 394.4 g/mol
InChI Key: XRVLGJCHUWXTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macluraxanthone is a naturally occurring xanthone derivative isolated from the plant species Garcinia bracteata. It belongs to the class of prenylated xanthones, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anticancer, antimalarial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Macluraxanthone can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources, such as the plant Garcinia bracteata. The extraction process typically includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Macluraxanthone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound .

Scientific Research Applications

Comparison with Similar Compounds

Macluraxanthone is unique among xanthone derivatives due to its specific biological activities and molecular targets. Similar compounds include:

In comparison, this compound stands out due to its ability to induce mitophagy and its diverse range of biological activities, making it a promising candidate for further research and development.

Properties

IUPAC Name

5,9,10-trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-6-22(2,3)15-19-12(9-10-23(4,5)29-19)17(26)14-16(25)11-7-8-13(24)18(27)20(11)28-21(14)15/h6-10,24,26-27H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVLGJCHUWXTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207172
Record name Macluraxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5848-14-6
Record name Macluraxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5848-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Macluraxanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macluraxanthone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Macluraxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Macluraxanthone
Reactant of Route 2
Macluraxanthone
Reactant of Route 3
Macluraxanthone
Reactant of Route 4
Macluraxanthone
Reactant of Route 5
Macluraxanthone
Reactant of Route 6
Macluraxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.